Evidence Dimension 1: Antitubercular Scaffold Potency — 5-Methylisoxazole-3-carboxamide Core Retains Low Micromolar MIC Against M. tuberculosis H37Rv
The 5-methylisoxazole-3-carboxamide scaffold, which constitutes the core pharmacophore of the target compound, has independently demonstrated significant antitubercular activity. In a published structure-activity relationship study, the parent scaffold (5-methylisoxazole-3-carboxamide, CAS 3445-52-1) exhibited an MIC of 3.125 µM against Mycobacterium tuberculosis H37Rv in the MABA assay [1]. This MIC value benchmarks the intrinsic antimycobacterial potential of the core before side-chain elaboration. The target compound incorporates a 2-chlorophenyl-2-methoxyethyl side chain at the carboxamide nitrogen, a modification that is anticipated (based on class-level SAR) to modulate lipophilicity, cell wall permeability, and efflux pump susceptibility relative to the unsubstituted parent [2]. The presence of the 2-chlorophenyl group may confer additional target affinity via halogen bonding interactions, while the methoxyethyl spacer provides conformational flexibility that can optimize binding pocket occupancy.
| Evidence Dimension | Antimycobacterial potency (MIC against M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | No published MIC data available for the specific compound CAS 1788847-57-3 against M. tuberculosis |
| Comparator Or Baseline | 5-Methylisoxazole-3-carboxamide (CAS 3445-52-1, parent scaffold): MIC = 3.125 µM against M. tuberculosis H37Rv (MABA assay); lead derivatives 10 and 14: MIC = 3.125 µM; derivatives 9 and 13: MIC = 6.25 µM [1] |
| Quantified Difference | The target compound retains the identical 5-methylisoxazole-3-carboxamide core to the parent scaffold (MIC 3.125 µM). The chlorophenyl-methoxyethyl side chain is expected to modulate potency based on class-level SAR trends observed across 20 derivatives in the published series [1]. |
| Conditions | Mycobacterium tuberculosis H37Rv; MABA (Microplate Alamar Blue Assay) method; compounds tested at serial dilutions [1] |
Why This Matters
For procurement decisions in antitubercular drug discovery programs, the target compound offers the validated 5-methylisoxazole-3-carboxamide antitubercular pharmacophore with a side chain that can be further diversified, providing a structurally distinct starting point compared to the simpler N-aryl or N-alkyl analogs in the published series [1].
- [1] Ganesh N, Pujar GV, Inturi BK. Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 2015, 13(2), 114–122. DOI: 10.2174/2211352513666150326004534. View Source
- [2] Azeredo da Silveira S, Pérez A. Expanding the knowledge around antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit-to-lead optimization and release of a novel antitubercular chemotype via scaffold derivatization. European Journal of Medicinal Chemistry, 2023, 245, 114905. View Source
